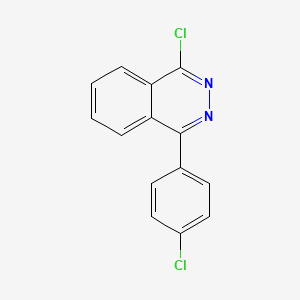

1-Chloro-4-(4-chlorophenyl)phthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(4-chlorophenyl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)18-17-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUNXRMKTUJMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chloro 4 4 Chlorophenyl Phthalazine

Retrosynthetic Analysis and Precursor Synthesis

The synthesis of the target molecule logically begins with the construction of its core phthalazinone structure, which is subsequently chlorinated. This approach requires the initial preparation of a specific keto-acid, 2-(4-chlorobenzoyl)benzoic acid.

The primary route for synthesizing 2-(4-chlorobenzoyl)benzoic acid is the Friedel-Crafts acylation of chlorobenzene (B131634) with phthalic anhydride (B1165640). google.com This reaction utilizes anhydrous aluminium chloride (AlCl₃) as a Lewis acid catalyst to promote the electrophilic substitution onto the chlorobenzene ring. google.com

The process involves adding anhydrous aluminium chloride to a mixture of phthalic anhydride and dried chlorobenzene. google.com The reaction is typically initiated with stirring, leading to a gradual increase in temperature to reflux conditions, which are maintained for approximately one hour. google.com Upon completion, the reaction mixture is worked up, often by dropwise addition of water and acid while cooling, to decompose the aluminium chloride complex and precipitate the crude product. google.com The resulting solid can be purified by washing with water and ethanol (B145695), followed by recrystallization from a suitable solvent like benzene (B151609) to yield the final product. google.com

Table 1: Reaction Parameters for the Synthesis of 2-(4-chlorobenzoyl)benzoic acid

| Parameter | Details | Source(s) |

|---|---|---|

| Reactant 1 | Phthalic anhydride | google.com |

| Reactant 2 | Chlorobenzene (dried) | google.com |

| Catalyst | Anhydrous aluminium chloride (AlCl₃) | google.com |

| Reaction Type | Friedel-Crafts Acylation | google.com |

| Conditions | Reflux, 1 hour | google.com |

| Purification | Recrystallization from benzene | google.com |

| Reported Yield | ~72% (based on 38g from 0.2 mol phthalic anhydride) | google.com |

The second stage of the synthesis involves the formation of the heterocyclic phthalazinone ring system. This is achieved through a cyclocondensation reaction between the previously synthesized 2-(4-chlorobenzoyl)benzoic acid and hydrazine (B178648) hydrate (B1144303). tandfonline.com The reaction proceeds by nucleophilic attack of the hydrazine on the two carbonyl groups of the keto-acid, leading to intramolecular cyclization and dehydration to form the stable phthalazinone ring.

In a typical procedure, 2-(4-chlorobenzoyl)benzoic acid is refluxed with hydrazine hydrate in a solvent such as ethanol for several hours. tandfonline.comnih.gov After cooling, the product, 4-(4-chlorophenyl)phthalazin-1(2H)-one, often precipitates from the solution and can be collected by filtration. tandfonline.com This intermediate exists in tautomeric equilibrium with its phthalazinol form, 4-(4-chlorophenyl)phthalazin-1-ol.

Chlorination Protocols for the Conversion of Phthalazinone to 1-Chloro-4-(4-chlorophenyl)phthalazine

The final step in the synthesis is the conversion of the hydroxyl group of the phthalazinone tautomer into a chloro group, yielding the target compound. This transformation is a critical step that activates the molecule for subsequent nucleophilic substitution reactions.

The most common and established method for this chlorination is the treatment of 4-(4-chlorophenyl)phthalazin-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). thieme-connect.com The reaction is generally carried out by refluxing the phthalazinone in an excess of POCl₃. tandfonline.com In some protocols, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the reaction. tandfonline.com For instance, a mixture of the phthalazinone, POCl₃, and PCl₅ in a dry solvent like benzene can be refluxed for a short period (e.g., 30 minutes) to achieve the conversion. tandfonline.com After the reaction, the excess POCl₃ is typically removed under vacuum, and the residue is carefully quenched with crushed ice and neutralized (e.g., with sodium bicarbonate) to precipitate the crude 1-Chloro-4-(4-chlorophenyl)phthalazine. tandfonline.com The product is then collected and purified by recrystallization. tandfonline.com

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Conventional synthetic methods often face challenges such as long reaction times, moderate yields, and the use of harsh reagents, prompting research into more efficient and greener alternatives.

Modern techniques have been shown to significantly improve the synthesis of chlorophthalazine derivatives. The use of microwave irradiation is a promising approach to accelerate reaction rates and improve yields. tandfonline.com For similar heterocyclic syntheses, microwave-assisted reactions have been shown to reduce reaction times from several hours under conventional reflux to mere minutes, while also enhancing product selectivity. tandfonline.com

Another advanced method is the application of ultrasonication. google.com A study on the synthesis of related phthalazinone derivatives demonstrated that using an ultrasonic bath could lead to higher product yields and significantly shorter reaction times compared to traditional stirring at room temperature. google.com

Optimization of the chlorination step has also been explored to avoid the use of large, corrosive quantities of POCl₃. An alternative method involves using stoichiometric amounts of phosphorus trichloride (B1173362) (PCl₃) as the chlorination reagent in acetonitrile, with a catalyst such as 4-diamino-pyridine. orgsyn.org This approach offers milder reaction conditions and is more suitable for large-scale production due to reduced waste and fewer safety concerns. orgsyn.org

Purification protocols are crucial for obtaining high-purity final products. Advanced purification can involve treating crude product solutions with decolorizing charcoal to remove colored impurities, followed by filtration through a pad of Celite. For challenging purifications, mixed-solvent recrystallization is often employed to achieve high purity. orgsyn.org A patent for a related compound describes a purification process involving treatment with activated carbon and EDTA, followed by recrystallization, to ensure the final product is free of trace impurities. google.com

Table 2: Comparison of Conventional and Optimized Synthetic Techniques

| Step | Conventional Method | Optimized Method | Advantage of Optimization | Source(s) |

|---|---|---|---|---|

| Cyclocondensation / Chlorination | Conventional heating (reflux) for several hours. | Microwave irradiation (9-20 min) or Ultrasonication (60-90 min). | Drastically reduced reaction times, improved yields, higher efficiency. | tandfonline.comgoogle.com |

| Chlorination Reagent | Excess phosphorus oxychloride (POCl₃), sometimes with PCl₅. | Stoichiometric phosphorus trichloride (PCl₃) with a catalyst. | Milder conditions, less corrosive, reduced waste, improved safety. | orgsyn.org |

| Purification | Simple recrystallization from a single solvent. | Recrystallization from mixed solvents; use of decolorizing charcoal and activated carbon. | Higher purity, removal of persistent and trace impurities. | google.comorgsyn.org |

Considerations for Scalable Synthesis of 1-Chloro-4-(4-chlorophenyl)phthalazine

Transitioning the synthesis of 1-Chloro-4-(4-chlorophenyl)phthalazine from a laboratory setting to industrial-scale production introduces several critical considerations. The economic viability, safety, and environmental impact of the process become paramount.

The choice of reagents is a primary concern. While effective at the lab scale, using large, solvent-level quantities of phosphorus oxychloride for the chlorination step is problematic for industrial production. orgsyn.org Issues include high costs, significant safety risks, severe equipment corrosion, and the generation of substantial hazardous waste, which is difficult and expensive to treat. orgsyn.org The optimized method using catalytic amounts of a reagent like 4-diamino-pyridine with stoichiometric phosphorus trichloride presents a much more viable path for scale-up, as it mitigates many of these issues. orgsyn.org

Purification methods must also be scalable. Laboratory-scale purifications often rely on column chromatography, a technique that is generally not feasible for large-scale industrial production. orgsyn.org Therefore, developing robust crystallization procedures is essential. The use of mixed-solvent systems and treatments with activated carbon are scalable techniques that can ensure the final product meets the high purity standards required for its applications. google.comorgsyn.org

Elucidating the Chemical Reactivity and Derivatization Strategies of 1 Chloro 4 4 Chlorophenyl Phthalazine As a Versatile Intermediate

Nucleophilic Aromatic Substitution Reactions at the C-1 Position

The chlorine atom at the C-1 position of 1-chloro-4-(4-chlorophenyl)phthalazine serves as an excellent leaving group, facilitating nucleophilic displacement with various reagents. This reactivity is a key feature, enabling extensive derivatization of the phthalazine (B143731) scaffold. The substitution reactions are influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.

1-Chloro-4-(4-chlorophenyl)phthalazine readily reacts with both primary and secondary amines to yield the corresponding 1-amino-substituted phthalazine derivatives. These reactions typically proceed by refluxing the starting material with the appropriate amine in a suitable solvent, such as ethanol (B145695) or acetone. sciforum.net For instance, the reaction with 4-aminoacetophenone in refluxing ethanol for 8-12 hours results in the formation of 1-(4-acetylphenyl)-4-(4-chlorophenyl)phthalazine with yields ranging from 65–78%. Similarly, reactions with various aryl amines and piperidine (B6355638) have been successfully carried out, affording the respective N-substituted products in moderate to good yields (47-84%). sciforum.net The fusion of the chloro intermediate with o-phenylenediamine (B120857) also leads to the formation of new heterocyclic systems. researchgate.net

Table 1: Derivatization via Reactions with Primary and Secondary Amines Note: Data for analogous compounds is included to illustrate typical reactivity.

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Aminoacetophenone | 1-(4-Acetylphenyl)-4-(4-chlorophenyl)phthalazine | Ethanol, Reflux, 8-12h | 65-78% | |

| Piperidine | 1-(Piperidin-1-yl)-4-(2'-thienyl)phthalazine | Acetone, Reflux, 3-15h | 47-84% | sciforum.net |

| Arylamines | 1-(Alkyl)arylamino-4-(2'-thienyl)phthalazines | Acetone, Reflux, 3-15h | 47-84% | sciforum.net |

| o-Phenylenediamine | 5-(4-Phenoxyphenyl)benzo nih.govscilit.comimidazo[2,1-a]phthalazine | Fusion, 1h | - | researchgate.net |

| Ethanolamine | 2-((4-(4-Phenoxyphenyl)phthalazin-1-yl)amino)ethan-1-ol | - | - | researchgate.net |

The reaction of 1-chlorophthalazine (B19308) derivatives with hydrazine (B178648) hydrate (B1144303) is a common strategy to produce 1-hydrazinylphthalazine compounds, which are valuable intermediates for further cyclization reactions. researchgate.netnih.gov For example, refluxing the chloro precursor with hydrazine hydrate in ethanol yields the corresponding hydrazinyl derivative. nih.gov This intermediate can then be reacted with various aldehydes to form hydrazones. nih.gov Similarly, treatment with thiosemicarbazide (B42300) leads to the formation of triazolo[3,4-a]phthalazine derivatives, demonstrating the utility of this reaction in constructing fused heterocyclic systems. researchgate.net

Table 2: Derivatization via Reactions with Hydrazides and Thiosemicarbazides Note: Data for analogous compounds is included to illustrate typical reactivity.

| Nucleophile | Product Class | Reaction Conditions | Reference |

|---|---|---|---|

| Hydrazine Hydrate | 1-Hydrazinylphthalazines | Ethanol, Reflux | researchgate.netnih.gov |

| Thiosemicarbazide | nih.govTriazolo[3,4-a]phthalazine derivatives | - | researchgate.net |

Urea (B33335) and thiourea (B124793) can act as dinucleophiles in reactions with 1-chloro-4-(4-chlorophenyl)phthalazine. These reactions typically occur under acidic conditions and result in the formation of fused pyrimidinone or pyrimidinethione rings. For example, reacting the chlorophthalazine with urea or thiourea can yield pyrimidin-2(1H)-one or pyrimidine-2(1H)-thione derivatives, respectively. The reaction with thiourea can also lead to the formation of S-substituted phthalazine derivatives. researchgate.net

Table 3: Derivatization via Reactions with Ureas and Thioureas

| Nucleophile | Product Class | Reaction Conditions | Reference |

|---|---|---|---|

| Urea | Pyrimidin-2(1H)-one derivatives | Acidic conditions | |

| Thiourea | Pyrimidine-2(1H)-thione derivatives | Acidic conditions | |

| Thiourea | Phthalazine derivatives (via S-substitution) | - | researchgate.net |

Amide derivatives can also serve as effective nucleophiles. For instance, the reaction with anthranilic acid via fusion results in the synthesis of 5-(4-phenoxyphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one, showcasing a pathway to complex polycyclic structures. researchgate.net The reaction involves the initial nucleophilic attack by the amino group of anthranilic acid, followed by an intramolecular cyclization.

Table 4: Derivatization via Reactions with Amide Derivatives Note: Data for analogous compounds is included to illustrate typical reactivity.

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Anthranilic Acid | 5-(4-Phenoxyphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one | Fusion | researchgate.net |

Oxygen-based nucleophiles, such as alcohols and phenols, can displace the C-1 chlorine to form ether derivatives. The reaction of 1-chlorophthalazines with sodium methoxide, for example, yields the corresponding 1-methoxyphthalazine. researchgate.net Similarly, reactions with phenols like o-aminophenol lead to substituted products, where the amino group first acts as the nucleophile, followed by potential further reactions. researchgate.net

Table 5: Derivatization via Reactions with Oxygen-Containing Nucleophiles Note: Data for analogous compounds is included to illustrate typical reactivity.

| Nucleophile | Product Class | Reaction Conditions | Reference |

|---|---|---|---|

| Sodium Methoxide | 1-Methoxyphthalazine derivatives | - | researchgate.net |

| o-Aminophenol | Substituted phthalazine derivatives | Fusion, 1h | researchgate.net |

Sulfur nucleophiles, known for their high nucleophilicity (thiophilicity), react efficiently with 1-chlorophthalazines to form thioether derivatives. scilit.com These reactions provide a route to a variety of sulfur-containing heterocyclic compounds. scilit.com The reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with various sulfur nucleophiles has been reported as a method for synthesizing new derivatives. researchgate.netscilit.com

Table 6: Derivatization via Reactions with Sulfur-Containing Nucleophiles Note: Data for analogous compounds is included to illustrate typical reactivity.

| Nucleophile Type | Product Class | Reference |

|---|---|---|

| Thiols | 1-Thioether phthalazine derivatives | scilit.com |

Functional Group Transformations on the 4-(4-chlorophenyl) Moiety

The 4-(4-chlorophenyl) moiety is a stable component of the 1-Chloro-4-(4-chlorophenyl)phthalazine structure, and transformations targeting the chlorine atom on this terminal phenyl ring are not commonly reported in the literature. This is largely due to the significant difference in reactivity between the two chlorine atoms present in the molecule.

The chlorine atom at the C1 position of the phthalazine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The adjacent nitrogen atoms of the phthalazine core are strongly electron-withdrawing, which stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack, thereby facilitating the substitution reaction. pressbooks.publibretexts.org In contrast, the chlorine on the terminal phenyl ring lacks such activation. For an SNAr reaction to occur on a standard aryl chloride, the ring typically requires strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions to stabilize the negative charge of the intermediate, which are absent in this case. pressbooks.publibretexts.org

Similarly, modern cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations, while feasible for non-activated aryl chlorides, would preferentially occur at the more labile C1 position of the phthalazine ring under typical palladium-catalyzed conditions. libretexts.orgresearchgate.netlibretexts.org Any attempt to functionalize the 4'-chloro position would likely be complicated by competing reactions at the C1-chloro position.

Strategic Utilization of 1-Chloro-4-(4-chlorophenyl)phthalazine in Diversity-Oriented Synthesis

The primary utility of 1-Chloro-4-(4-chlorophenyl)phthalazine in synthesis is as a cornerstone intermediate for diversity-oriented synthesis (DOS). The high reactivity of the C1-chloro substituent provides a reliable chemical handle for introducing a wide array of functional groups and building blocks, enabling the rapid generation of large libraries of related compounds. This strategy is central to medicinal chemistry for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents. pressbooks.pub

The general synthetic pathway begins with the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃) to yield the 1-Chloro-4-(4-chlorophenyl)phthalazine intermediate. pressbooks.pub From this common intermediate, a multitude of derivatives can be synthesized through nucleophilic substitution at the C1 position.

This approach has been successfully employed to create series of potential anticancer agents. By reacting the intermediate with various substituted anilines, phenols, ureas, thioureas, and amides, researchers have developed extensive libraries of 1,4-disubstituted phthalazines. pressbooks.pub For instance, this strategy was used to design novel inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. pressbooks.pub The 4-(4-chlorophenyl) group typically serves as the hydrophobic anchor fitting into an allosteric pocket, while the diversity introduced at the C1 position explores interactions with key amino acid residues in the ATP binding domain. pressbooks.pub

The table below summarizes the strategic use of 1-Chloro-4-(4-chlorophenyl)phthalazine to generate diverse compound libraries.

Table 1: Derivatization of 1-Chloro-4-(4-chlorophenyl)phthalazine for Diversity-Oriented Synthesis

| Nucleophile Class | Resulting Linkage/Moiety at C1 | Therapeutic Target/Application Area | Reference |

| Substituted Anilines | 1-Anilino | VEGFR-2 Inhibition, Anticancer | pressbooks.pub |

| Substituted Phenols | 1-Phenoxy | VEGFR-2 Inhibition, Anticancer | pressbooks.pub |

| Urea/Thiourea Derivatives | 1-Ureido/Thiourea | VEGFR-2 Inhibition, Anticancer | pressbooks.pub |

| Amide Derivatives | 1-Amido | VEGFR-2 Inhibition, Anticancer | pressbooks.pub |

This systematic approach, starting from a single, versatile intermediate, exemplifies a powerful strategy in modern drug discovery, allowing for the efficient exploration of chemical space to develop more potent and selective therapeutic agents.

Computational Chemistry and Molecular Modeling Studies on 1 Chloro 4 4 Chlorophenyl Phthalazine and Its Bioactive Analogues

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational techniques like Density Functional Theory (DFT) are employed to analyze the distribution of electrons and predict sites of reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgimperial.ac.uk The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability. nih.govnih.gov Conversely, a large HOMO-LUMO gap implies high stability. nih.gov For phthalazine (B143731) derivatives, DFT calculations are used to determine these energy values. Studies on related structures show that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net For instance, a computational study on various phthalazine derivatives revealed that the compound with the lowest band gap was predicted to have the highest chemical reactivity. researchgate.net This analysis is crucial for predicting how 1-Chloro-4-(4-chlorophenyl)phthalazine and its analogues might interact with biological targets or participate in chemical reactions.

Table 1: Example of FMO Properties from Computational Studies on Related Compounds

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A small gap indicates high reactivity and low stability. nih.gov |

| Polarizability | The ease with which the electron cloud can be distorted. | A smaller HOMO-LUMO gap often corresponds to higher polarizability. nih.gov |

This table is illustrative of the types of parameters calculated in FMO studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other species. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). chemrxiv.orgresearchgate.net

Negative potential zones, often found around electronegative atoms like nitrogen and oxygen, represent nucleophilic sites that are attractive to electrophiles or positive centers in a biological receptor. chemrxiv.org Positive potential zones, usually located around hydrogen atoms, are electrophilic sites prone to interacting with nucleophiles. chemrxiv.org In the case of 1-Chloro-4-(4-chlorophenyl)phthalazine, MEP analysis would likely reveal significant negative potential around the nitrogen atoms of the phthalazine ring and the chlorine atoms, highlighting these as key sites for intermolecular interactions, including hydrogen bonding with biological targets. chemrxiv.org

In Silico Mechanistic Insights into Reaction Pathways and Selectivity

Computational modeling can elucidate the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and selectivity. The synthesis of 1-Chloro-4-(4-chlorophenyl)phthalazine is a well-established multi-step process that can be analyzed computationally. nih.govnih.gov

The typical synthetic route begins with the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction forms the phthalazinone intermediate, 4-(4-chlorophenyl)phthalazin-1(2H)-one. The subsequent and crucial step is the chlorination of this intermediate, typically using a reagent like phosphorus oxychloride (POCl₃), to yield the final product, 1-Chloro-4-(4-chlorophenyl)phthalazine. nih.govnih.gov The chlorine atom at the 1-position is highly reactive and serves as a leaving group, making the compound a versatile intermediate for nucleophilic substitution reactions to create a diverse library of bioactive analogues. researchgate.net In silico studies can model the energy profiles of these reaction steps, helping to optimize reaction conditions and understand the regioselectivity of the chlorination and subsequent substitution reactions.

Molecular Modeling for Ligand-Target Interaction Profiling

To understand the biological activity of 1-Chloro-4-(4-chlorophenyl)phthalazine and its derivatives, particularly as potential anticancer agents, molecular modeling techniques are employed to study their interactions with specific biological targets. nih.govekb.egresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ekb.egnih.gov For phthalazine derivatives, a key biological target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a protein crucial for angiogenesis (the formation of new blood vessels), a process hijacked by tumors to grow and metastasize. nih.gov

Docking studies of analogues of 1-Chloro-4-(4-chlorophenyl)phthalazine into the ATP-binding site of VEGFR-2 have provided detailed insights into their mechanism of inhibition. nih.gov These studies reveal that the 4-(4-chlorophenyl)phthalazine moiety typically occupies a hydrophobic pocket formed by amino acid residues such as Cys919, Phe918, Leu1035, and Val848. nih.gov Furthermore, hydrogen bonds are often formed between the phthalazine core or its substituents and key residues like Glu883 and Asp1044, anchoring the ligand in the active site. nih.gov The binding energy calculated from these simulations provides an estimate of the ligand's inhibitory potency, guiding the design of more effective inhibitors. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for a Bioactive Analogue (Compound 4a) with VEGFR-2

| Parameter | Finding | Interacting Residues | Reference |

|---|---|---|---|

| Binding Energy | -95.86 kcal/mol | N/A | nih.gov |

| Hydrogen Bonds | 4 H-bonds formed | Cys919, Glu883, Asp1044 | nih.gov |

| Hydrophobic Interactions | The 4-(4-chlorophenyl)phthalazine moiety occupies a key hydrophobic pocket. | Cys919, Phe918, Leu1035, Lys920, Glu917, Val848, Leu840 | nih.gov |

Data from a study on a urea (B33335) derivative of 1-Chloro-4-(4-chlorophenyl)phthalazine.

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the ligand-receptor complex, observe conformational changes, and refine the binding poses obtained from docking. nih.govmdpi.com

By running simulations for nanoseconds or even microseconds, researchers can verify if the key interactions (like hydrogen bonds) observed in docking are maintained over time. mdpi.com The analysis of the root-mean-square deviation (RMSD) of the ligand and protein throughout the simulation indicates the stability of the complex. nih.gov Furthermore, MD simulations can be coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy, which often correlates well with experimental biological activity. mdpi.com Such studies on phthalazine derivatives confirm the stability of their binding within the VEGFR-2 active site and provide a more accurate understanding of the forces driving the interaction. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling for Lead Optimization

In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage failures of promising drug candidates. nih.govsrce.hr In silico computational tools have become indispensable for predicting these pharmacokinetic profiles, allowing for the rapid screening of numerous molecules before their actual synthesis. sci-hub.sespringernature.com This approach facilitates the strategic design and optimization of lead compounds. For classes of molecules like phthalazine derivatives, which have shown significant therapeutic potential, computational ADME profiling is a key step in identifying candidates with favorable drug-like properties. nih.govrsc.orgtandfonline.comnih.gov

Predictive models for ADME are often built using machine learning algorithms and large datasets of compounds with known experimental values. nih.govnih.gov Freely accessible web-based tools such as SwissADME and pkCSM are widely used to generate these predictions, offering insights into a compound's likely behavior in the human body based on its chemical structure. uq.edu.aunih.govscispace.comexpasy.orgnih.govkims-imio.comresearchgate.net

A fundamental step in in silico ADME profiling is the evaluation of a compound's physicochemical properties and its adherence to established drug-likeness rules, such as Lipinski's Rule of Five. taylorandfrancis.comdrugbank.comlindushealth.com This rule suggests that orally active drugs generally possess specific characteristics: a molecular weight (MW) of ≤ 500 Daltons, a lipophilicity value (Log P) of ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). taylorandfrancis.comdrugbank.comlindushealth.com Compounds that violate two or more of these criteria may face challenges with solubility or membrane permeability. youtube.com

The predicted physicochemical properties for 1-Chloro-4-(4-chlorophenyl)phthalazine and two of its close analogues are presented below. The data for the parent compound indicates full compliance with Lipinski's Rule of Five, suggesting a favorable starting point for drug development.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Log P | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |

|---|---|---|---|---|---|---|

| 1-Chloro-4-(4-chlorophenyl)phthalazine | C₁₄H₈Cl₂N₂ | 275.14 | 4.5 | 0 | 2 | 0 |

| 1-Chloro-4-phenylphthalazine | C₁₄H₉ClN₂ | 240.69 | 3.7 | 0 | 2 | 0 |

| 1-Chloro-4-(4-methylphenyl)phthalazine | C₁₅H₁₁ClN₂ | 254.71 | 4.1 | 0 | 2 | 0 |

Data sourced from computational predictions. nih.govnih.gov

Beyond basic physicochemical properties, computational models can predict a range of specific ADME parameters that are crucial for lead optimization. These predictions help researchers anticipate a compound's absorption, distribution, and excretion characteristics.

Absorption: Key parameters include water solubility, intestinal absorption, and permeability across cell membranes (e.g., Caco-2 cells). High intestinal absorption is a prerequisite for orally administered drugs. Distribution: This is influenced by factors like plasma protein binding and the ability to cross the blood-brain barrier (BBB). BBB penetration is critical for drugs targeting the central nervous system but undesirable for peripherally acting agents. Metabolism: The interaction with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family, is a major determinant of a drug's half-life and potential for drug-drug interactions. bohrium.comnih.govbiomolther.orgmdpi.comnih.govExcretion: Efflux pumps like P-glycoprotein (P-gp) can significantly impact a drug's bioavailability and tissue distribution by actively transporting it out of cells. csmres.co.uknih.govmdpi.comacs.orgacs.org Predicting whether a compound is a P-gp substrate or inhibitor is therefore vital.

The predicted ADME profile for 1-Chloro-4-(4-chlorophenyl)phthalazine, based on established computational models, is summarized in the following table.

Table 2: Predicted ADME Properties for 1-Chloro-4-(4-chlorophenyl)phthalazine

| Parameter | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Absorption | ||

| Water Solubility (Log S) | Low | May require formulation strategies to improve dissolution. |

| Caco-2 Permeability (Log Papp) | High | Suggests good potential for passive diffusion across the intestinal wall. |

| Human Intestinal Absorption | High (>90%) | Indicates high likelihood of being well-absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Compound may cross into the central nervous system. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates. |

| CYP2D6 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with many common drugs. |

| Excretion | ||

| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by this major efflux pump. |

| P-glycoprotein I Inhibitor | Yes | Potential to affect the transport of other drugs that are P-gp substrates. |

These data are predictive and generated using in silico models like pkCSM and SwissADME. nih.govscribd.comyoutube.com

The in silico profile suggests that while 1-Chloro-4-(4-chlorophenyl)phthalazine has excellent absorption potential, its predicted inhibition of key metabolic enzymes like CYP2C9 and CYP3A4 is a significant flag for potential drug-drug interactions. This is a critical insight for lead optimization, as medicinal chemists can now focus on structural modifications to mitigate this inhibitory activity while preserving the desired therapeutic effects. The predicted ability to cross the BBB suggests the scaffold could be explored for CNS targets, or modified to increase peripheral restriction if a non-CNS target is desired.

Pharmacological Research and Biological Target Engagement of 1 Chloro 4 4 Chlorophenyl Phthalazine Derived Scaffolds

Design Rationale and Pharmacophore Modeling for Derivative Development

The development of novel therapeutic agents from the 1-chloro-4-(4-chlorophenyl)phthalazine scaffold is a testament to the power of rational drug design. By leveraging the known structural requirements of various enzyme inhibitors, chemists have successfully engineered derivatives with enhanced biological activity.

The design of derivatives often begins with the core pharmacophoric features of known, clinically successful inhibitors. For instance, the development of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors has been heavily influenced by the structure of drugs like sorafenib. nih.gov Researchers have employed bioisosteric modification strategies at multiple positions on the phthalazine (B143731) scaffold. nih.gov These modifications aim to replicate or improve upon the binding interactions of established drugs.

Key strategies include:

Scaffold Hopping and Ring Variation: Replacing the central phenyl ring of existing inhibitors with the phthalazine system to explore new intellectual property space and improve physicochemical properties.

Linker Modification: Introducing various spacer units such as amide, urea (B33335), thiourea (B124793), hydrazide, and thiosemicarbazide (B42300) to connect the core scaffold to a terminal hydrophobic moiety. nih.gov These linkers are not merely passive connectors; their hydrogen bond donor and acceptor capabilities are crucial for target interaction. nih.govresearchgate.net

Terminal Group Exploration: Attaching a wide array of hydrophobic groups to the linker to optimize interactions within the allosteric pockets of target enzymes. nih.govresearchgate.net For example, replacing a benzene (B151609) ring with a bioisosteric thiophene (B33073) ring has been explored to potentially enhance activity. researchgate.net

This approach has led to the synthesis of numerous 1,4-disubstituted phthalazine derivatives, which have shown promise as effective anticancer agents. nih.gov

A pharmacophore is defined as the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response. nih.gov For derivatives of 1-chloro-4-(4-chlorophenyl)phthalazine targeting protein kinases like VEGFR-2, several essential pharmacophoric features have been identified. nih.govresearchgate.netnih.gov

These critical features, often modeled after type II kinase inhibitors, include:

A Flat Heteroaromatic Ring System: The phthalazine ring itself serves as a key feature, designed to occupy the ATP binding domain in the hinge region of the kinase. nih.govresearchgate.net

A Central Hydrophobic Linker: This component helps to properly position the molecule within the binding site. nih.gov

A Hydrogen Bond Donor/Acceptor Unit: A spacer containing groups like amide or urea is vital for forming key hydrogen bonds with amino acid residues in the "gatekeeper" area of the kinase domain, such as glutamic acid and aspartic acid. nih.govresearchgate.net

A Terminal Hydrophobic Moiety: This part of the molecule is designed to fit into a hydrophobic allosteric back pocket, which can confer selectivity due to the lower conservation of amino acids in this region compared to the ATP binding site. nih.govresearchgate.net

Table 1: Essential Pharmacophoric Features for VEGFR-2 Inhibition

| Pharmacophoric Feature | Role in Binding | Example Moiety |

|---|---|---|

| Heteroaromatic Ring | Occupies ATP binding domain (hinge region) | Phthalazine nucleus |

| H-Bond Donor/Acceptor Linker | Forms H-bonds with key amino acids (e.g., Glu885, Asp1046) | Urea, Amide, Hydrazide |

| Terminal Hydrophobic Group | Interacts with allosteric hydrophobic pocket | Substituted phenyl or pyridine (B92270) rings |

Investigation of Receptor Tyrosine Kinase Inhibition (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy, and phthalazine derivatives have emerged as potent inhibitors. nih.gov

Molecular docking studies have revealed that 1-chloro-4-(4-chlorophenyl)phthalazine derivatives bind to VEGFR-2 in a manner characteristic of type II inhibitors. nih.govresearchgate.net These inhibitors span two key regions of the kinase domain:

ATP Binding Domain: The flat phthalazine ring system occupies a portion of the adenine (B156593) binding pocket, interacting with the hinge region of the kinase. nih.govresearchgate.net

Allosteric Hydrophobic Pocket: A terminal hydrophobic tail, connected via a flexible linker, extends into an adjacent allosteric pocket. nih.govresearchgate.net This pocket is highly lipophilic and is targeted by the hydrophobic moieties of the inhibitors to form favorable interactions. researchgate.net The 4-(4-chlorophenyl)phthalazine portion itself occupies a hydrophobic pocket, while a terminal pyridine ring, in some derivatives, occupies a separate hydrophobic channel. nih.gov The ability to engage this allosteric site is a hallmark of type II inhibitors and can contribute to higher selectivity. researchgate.net

The binding affinity of these phthalazine derivatives is determined by a network of specific interactions with amino acid residues within the VEGFR-2 active site. The linker region, which contains hydrogen bond donors and acceptors, plays a pivotal role in anchoring the inhibitor. nih.gov

Key interactions identified through molecular modeling include:

Hydrogen Bonding: The linker's functional groups, such as those in hydrazide or urea spacers, form crucial hydrogen bonds with the side chains of Glu885 and Asp1046 . nih.gov These interactions are essential for the high binding affinity of the most potent compounds.

Hydrophobic Interactions: The 4-(4-chlorophenyl)phthalazine core itself is stabilized by hydrophobic interactions with a host of residues, including Cys919 , Phe918, Leu1035, and Val848. nih.gov Further hydrophobic interactions are formed between a central phenyl linker and residues like Cys1045 and Val916, and between a terminal ring system and residues such as Ile888 and Ile892. nih.gov

Table 2: Key Amino Acid Interactions for Phthalazine-Based VEGFR-2 Inhibitors

| Amino Acid Residue | Type of Interaction | Interacting Moiety of Inhibitor | Reference |

|---|---|---|---|

| Glu885 | Hydrogen Bond | Linker (H-bond donor/acceptor) | nih.gov |

| Asp1046 | Hydrogen Bond | Linker (H-bond donor/acceptor) | nih.gov |

| Cys919 | Hydrophobic | 4-(4-chlorophenyl)phthalazine scaffold | nih.gov |

| Cys1045 | Hydrophobic | Central phenyl linker | nih.gov |

| Leu1035 | Hydrophobic | 4-(4-chlorophenyl)phthalazine scaffold | nih.gov |

Exploration of Other Enzyme Inhibitory Activities and Mechanisms (e.g., PARP, PDE, AR)

The versatility of the phthalazine scaffold extends beyond kinase inhibition. Derivatives based on this core have been investigated as inhibitors of several other important enzyme classes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP-1 is a key enzyme in the DNA damage response, particularly in base excision repair. researchgate.netnih.gov Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. researchgate.net Novel phthalazinone derivatives have been designed and synthesized as highly potent PARP-1 inhibitors, with some compounds showing IC₅₀ values in the nanomolar and even sub-nanomolar range. nih.gov For example, one derivative, DLC-1, demonstrated an IC₅₀ of less than 0.2 nM against PARP-1 and significant anti-proliferative activity against breast cancer cell lines. nih.gov

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases, particularly PDE4, are enzymes that regulate intracellular signaling by degrading cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibitors of PDE4 have therapeutic potential in inflammatory diseases. researchgate.net A series of 1,4-disubstituted phthalazine derivatives have been developed as potent PDE4 inhibitors. nih.govnih.gov Conformational analysis of these compounds revealed that a planar and relatively rigid conformation of substituents at the C4 position of the phthalazine ring favors PDE4 inhibition. nih.gov

Androgen Receptor (AR) Antagonism: The androgen receptor is a nuclear hormone receptor that is a critical driver of prostate cancer. nih.govmdpi.com Nonsteroidal AR antagonists are a cornerstone of prostate cancer therapy. mdpi.com Researchers have successfully designed nonsteroidal AR antagonists based on a 4-benzyl-1-(2H)-phthalazinone skeleton. nih.gov One such compound, with two ortho-substituents on the phenyl group, showed potent inhibition of prostate cancer cell proliferation (IC₅₀: 0.18 μM) and high binding affinity to the androgen receptor, comparable to the established antagonist hydroxyflutamide. nih.gov The 1-chlorophthalazine (B19308) structure is considered a valuable starting point for designing such antagonists. researchgate.net

Table 3: Summary of Other Enzyme Inhibitory Activities

| Target Enzyme | Therapeutic Area | Phthalazine Scaffold Type | Key Findings | Reference |

|---|---|---|---|---|

| PARP-1 | Oncology | Phthalazinone | Potent inhibition with IC₅₀ values <0.2 nM for some derivatives. | nih.gov |

| PDE4 | Anti-inflammatory | 1,4-disubstituted Phthalazine | Planar conformation of C4 substituent enhances activity. | nih.gov |

| Androgen Receptor | Oncology | 4-benzyl-1-(2H)-phthalazinone | Potent antagonism and inhibition of prostate cancer cell growth. | nih.gov |

Cellular Target Interaction Studies and Pathway Modulation of Derived Compounds

Derivatives of 1-Chloro-4-(4-chlorophenyl)phthalazine have been the subject of numerous studies to elucidate their interactions with cellular targets and their influence on signaling pathways, primarily in the context of cancer. A principal target that has been consistently identified is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

A series of novel phthalazine derivatives incorporating different spacers such as pyrazole (B372694), α,β-unsaturated ketones, pyrimidinone, and pyrimidinthione have been synthesized and evaluated as VEGFR-2 inhibitors. nih.gov Molecular docking studies have been instrumental in visualizing the binding modes of these derivatives within the VEGFR-2 active site. ajchem-b.com These in-silico analyses, which predict the binding affinity and interactions, have shown a high correlation with experimental biological data. researchgate.net For instance, certain derivatives have demonstrated potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to or even exceeding the efficacy of established drugs like sorafenib. nih.gov

The interaction with VEGFR-2 is often characterized by specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket of the kinase domain. For example, a nicotinohydrazide derivative of the core compound was found to form hydrogen bonds with the amino acid residue Asp1044. The stability of this ligand-target interaction has been further validated through molecular dynamics simulations. researchgate.net

Beyond VEGFR-2, other cellular targets for phthalazine derivatives have been explored. Some studies have investigated their potential to inhibit other kinases, such as Epidermal Growth Factor Receptor (EGFR), and other enzymes like Topoisomerase II (Topo II). researchgate.netresearchgate.net

The engagement of these cellular targets by 1-Chloro-4-(4-chlorophenyl)phthalazine derivatives triggers a cascade of downstream events, leading to the modulation of critical cellular pathways. A prominent outcome of VEGFR-2 inhibition is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Studies have shown that treatment with these compounds can lead to a significant increase in the apoptotic cell population. nih.gov This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards cell death. semanticscholar.org

Furthermore, these derivatives have been observed to interfere with the cell cycle progression of cancer cells. nih.govnih.gov Analysis of the cell cycle distribution following treatment has revealed that these compounds can cause cell cycle arrest at different phases, such as the G2/M or S phase, thereby preventing cell proliferation. nih.govsemanticscholar.org For example, one derivative was found to arrest cell growth in the G2/M phase, while another caused an accumulation of cells in the S-phase. nih.govsemanticscholar.org

The table below summarizes the cellular target interaction and pathway modulation of selected derivatives.

| Derivative Type | Cellular Target | Pathway Modulation | Key Findings |

| Hydrazone Derivatives | VEGFR-2 | Apoptosis, Cell Cycle Arrest | Potent VEGFR-2 inhibition with IC₅₀ values in the nanomolar range; induces apoptosis and arrests cell cycle in S-phase. nih.gov |

| Pyrimidinone/Pyrimidinthione Derivatives | VEGFR-2 | Apoptosis, Cell Cycle Arrest | Exhibit high VEGFR-2 inhibitory activity; cause cell growth arrest in the G2/M phase and induce apoptosis. nih.govsemanticscholar.org |

| Triazolo[3,4-a]phthalazine Derivatives | Topoisomerase II, DNA | DNA Intercalation | Show significant Topo II inhibitory activity and potent DNA binding affinity. researchgate.net |

| Amine and Amino Acid Derivatives | VEGFR-2 | Apoptosis | Exhibit potent cytotoxicity and VEGFR-2 inhibition, leading to apoptosis. nih.gov |

Structure-Activity Relationship (SAR) Studies of 1-Chloro-4-(4-chlorophenyl)phthalazine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of 1-Chloro-4-(4-chlorophenyl)phthalazine, SAR studies have provided valuable insights into how specific structural modifications influence their biological activity, particularly their anticancer and VEGFR-2 inhibitory effects.

A key area of investigation has been the nature of the substituent at the 1-position of the phthalazine ring, which is where the chloro group is replaced. The introduction of various linkers or "spacers" and terminal functional groups has been shown to have a profound impact on activity. nih.gov

Influence of Spacer Groups:

Research has demonstrated that the type of spacer connecting the phthalazine core to a distal moiety is a critical determinant of biological activity. nih.gov For instance, in a comparative study of different spacers, derivatives containing hydrazide and urea linkers were found to exhibit higher VEGFR-2 binding affinity and, consequently, more potent anticancer activities. nih.gov Similarly, pyrazoline and pyrimidin-2(1H)-one spacers have also been shown to be effective, with the latter often imparting superior VEGFR-2 binding affinity. nih.gov

Impact of Distal Moieties:

The nature of the hydrophobic and electronic properties of the distal group at the end of the spacer also plays a significant role in modulating activity. nih.gov For example, in a series of chalcone (B49325) derivatives, the presence of a 4-hydroxyphenyl substituent was found to enhance anticancer activity compared to unsubstituted analogues. The introduction of different substituents on a terminal phenyl ring, such as bromo, chloro, or methoxy (B1213986) groups, has been systematically studied to understand their effect on potency and selectivity.

Role of the 4-(4-chlorophenyl) Group:

The table below presents a summary of the structure-activity relationships for various derivatives.

| Structural Modification | Position | Effect on Activity | Example |

| Introduction of Urea/Thiourea Spacers | 1-position | Enhanced VEGFR-2 inhibition and anticancer activity. | Pyrimidin-2(1H)-one and pyrimidine-2(1H)-thione derivatives show potent activity. nih.gov |

| Introduction of Hydrazide Spacer | 1-position | High VEGFR-2 binding affinity and potent anticancer effects. | Hydrazone derivatives demonstrate significant VEGFR-2 inhibition. nih.gov |

| Substitution on Distal Phenyl Ring | Terminal end of spacer | Modulates potency; electron-donating or withdrawing groups can influence activity. | 4-Hydroxyphenyl substitution on a pyrazoline derivative enhanced activity. |

| Fusion with other Heterocycles | 1 and 2-positions | Can lead to different mechanisms of action, such as Topo II inhibition. | Triazolo[3,4-a]phthalazine derivatives exhibit Topo II inhibitory activity. researchgate.net |

Advanced Methodological Considerations and Future Research Trajectories

Development of High-Throughput Synthesis and Screening Methodologies for Phthalazine (B143731) Libraries

The paradigm of drug discovery has shifted towards the rapid synthesis and evaluation of large compound libraries to identify promising lead candidates. High-throughput synthesis (HTS) and screening are central to this modern approach. rsc.org For phthalazine derivatives, this involves moving beyond traditional, one-at-a-time synthesis to more automated and parallel methods.

Key strategies in the high-throughput synthesis of phthalazine libraries include:

Parallel Synthesis: This approach enables the simultaneous creation of a multitude of distinct but structurally related phthalazine derivatives. By using a common intermediate like 1-chloro-4-(4-chlorophenyl)phthalazine and reacting it with a diverse set of building blocks in a multi-well plate format, large libraries can be generated efficiently. sci-hub.se

Nanocatalysis: The use of nanocatalysts offers significant advantages, such as high efficiency, reusability, and milder reaction conditions, making the synthesis process more amenable to high-throughput applications. researchgate.net For instance, a high-throughput nanocatalytic method has been developed for synthesizing pyrazolo-phthalazine derivatives. researchgate.net

Click Chemistry: The Cu(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry," is a robust and highly efficient reaction ideal for library synthesis. rsc.org Strategies that give access to diverse libraries of azide-containing building blocks are crucial for leveraging this technique to expand the diversity of phthalazine derivatives. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times compared to conventional heating methods, facilitating the rapid production of phthalazine libraries. sci-hub.se

Once synthesized, these libraries are subjected to high-throughput screening (HTS) assays to evaluate their biological activity against specific targets. For example, researchers have utilized HTS assays to identify phthalazinone derivatives with glucose uptake activating potential. sci-hub.se The combination of high-throughput synthesis and screening allows for the rapid exploration of structure-activity relationships (SAR) within a large set of compounds, accelerating the discovery of novel bioactive molecules. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

The unambiguous determination of the chemical structure of novel phthalazine derivatives is critical. A combination of advanced spectroscopic and analytical techniques is employed to fully characterize these complex molecules. nih.govnih.gov

Core Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. nih.govias.ac.in For instance, in the characterization of a 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetamide derivative, 1H-NMR was used to identify signals for specific protons, such as those on the pyrazole (B372694) ring and methylene (B1212753) groups, while 13C-NMR confirmed the presence of carbonyl carbons and other key structural features. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides precise molecular weight information, confirming the elemental composition of a synthesized compound. nih.gov Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) are often used for complex organic molecules. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups within the molecule, such as C=O (carbonyl), N-H, and C-N bonds, by detecting their characteristic vibrational frequencies. nih.govias.ac.in

Single-Crystal X-ray Diffraction: This powerful technique provides the definitive three-dimensional structure of a molecule in its crystalline state. ias.ac.inresearchgate.net It has been used to solve the crystal structure of phthalazine complexes and to differentiate between closely related isomers like phthalazine-1,4-diones and N-aminophthalimides, which can be difficult to distinguish using NMR alone. nih.gov

The data from these techniques are used in concert to build a complete and accurate picture of the synthesized derivative's structure. This comprehensive characterization is essential for understanding structure-activity relationships and for ensuring the reproducibility of research findings.

Table 1: Spectroscopic and Structural Analysis Techniques for Phthalazine Derivatives

| Technique | Information Provided | Example of Application for Phthalazines |

|---|---|---|

| 1H and 13C NMR | Provides detailed information about the hydrogen and carbon skeleton, connectivity, and chemical environment of atoms. nih.govias.ac.in | Used to identify characteristic signals for protons and carbons in novel phthalazinone derivatives, confirming structural modifications. nih.govnih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of a compound. nih.gov | Confirms the mass of newly synthesized phthalazine derivatives, matching the expected theoretical value. nih.gov |

| FT-IR Spectroscopy | Identifies functional groups present in the molecule (e.g., C=O, N-H, C≡N). ias.ac.in | Used to confirm the presence of key functional groups in condensed phthalazines. ias.ac.in |

| Single-Crystal X-ray Diffraction | Provides the precise 3D arrangement of atoms in a crystal, offering unambiguous structural proof. researchgate.net | Solved the crystal structure of phthalazine complexes and distinguished between tautomeric isomers. nih.gov |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgresearchgate.net This approach is crucial for predictive design, allowing researchers to estimate the activity of novel, yet-to-be-synthesized compounds and to prioritize the most promising candidates for synthesis and testing. nih.gov

The development of a QSAR model for phthalazine derivatives typically involves several steps:

Data Set Compilation: A set of phthalazine derivatives with experimentally measured biological activities (e.g., IC50 values) is gathered. longdom.org This set is divided into a training set, used to build the model, and a test set, used to validate its predictive power. longdom.org

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its steric, electronic, hydrophobic, and topological properties. longdom.org

Model Generation: Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. longdom.orgnih.gov

Model Validation: The model's robustness and predictive ability are rigorously tested using techniques like cross-validation and external validation with the test set. longdom.orgnih.gov

For phthalazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net These models provide 3D contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. nih.govresearchgate.net For example, a 3D-QSAR study on phthalazine derivatives as VEGFR-2 inhibitors identified that specific steric, electrostatic, and hydrogen bonding fields were critical for activity. researchgate.net Such models provide a framework for the rational, predictive design of more potent phthalazine-based inhibitors. researchgate.net

Table 2: Examples of QSAR Models for Phthalazine Derivatives

| Target/Activity | QSAR Method | Key Statistical Parameters | Reference |

|---|---|---|---|

| VEGFR-2 Inhibition | CoMFA_S | Q² = 0.623, R² = 0.941 | researchgate.net |

| VEGFR-2 Inhibition | CoMSIA_E+D | Q² = 0.615, R² = 0.977 | researchgate.net |

| Aldehyde Oxidase Inhibition | 3D-QSAR | r² = 0.85 | researchgate.net |

| PARP-1 Inhibition | GA-MLR | Model developed using 3 selected descriptors from 108 calculated descriptors. | longdom.org |

Integration of Artificial Intelligence and Machine Learning in Novel Phthalazine Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the capabilities of computer-aided drug design. nih.govresearchgate.net These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability. researchgate.net For the design of novel phthalazine derivatives, AI and ML can be integrated in several ways:

Accelerated Virtual Screening: ML models can be trained on large chemical libraries to quickly predict the properties and activities of millions of compounds, prioritizing a smaller, more manageable set for further computational or experimental testing. nih.gov

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. nih.govresearchgate.net By learning from the structures of known active phthalazines, these models can generate novel derivatives that are optimized for desired properties like high potency and drug-likeness.

Predictive Modeling: Advanced ML algorithms, including deep neural networks, can create highly accurate QSAR models. researchgate.net These models can capture complex, non-linear relationships between a compound's structure and its activity, leading to more reliable predictions than traditional methods. mdpi.com

Synthesis Prediction: AI can assist chemists by predicting feasible synthetic routes for novel, computer-generated compounds, bridging the gap between virtual design and laboratory reality. researchgate.net

The integration of AI and ML offers the potential to significantly shorten the timeline and reduce the cost of developing new phthalazine-based drugs by making the design process more targeted and efficient. nih.gov

Exploration of Polypharmacology and Multi-Targeted Design Strategies for 1-Chloro-4-(4-chlorophenyl)phthalazine Scaffolds

Complex diseases like cancer are often driven by multiple biological pathways, making it difficult to achieve effective treatment with a drug that hits only a single target. researchgate.netnih.gov This has led to the rise of polypharmacology—the concept of designing a single molecule to interact with multiple targets simultaneously. nih.gov The phthalazine scaffold is an excellent starting point for developing such multi-targeted agents due to its versatile chemical nature. nih.govresearchgate.net

The phthalazinone core, which can be derived from 1-chloro-4-(4-chlorophenyl)phthalazine, has been identified as a "privileged scaffold" that forms the basis of inhibitors for a wide array of important biological targets, including:

Poly(ADP-ribose) polymerase (PARP) nih.gov

Vascular endothelial growth factor receptor 2 (VEGFR-2) nih.govrsc.org

Epidermal growth factor receptor (EGFR) nih.govnih.gov

Aurora kinases nih.gov

DNA topoisomerases nih.gov

A multi-target design strategy involves rationally modifying the phthalazine core to incorporate pharmacophoric features necessary for binding to several of these targets. This could involve, for example, designing a molecule that simultaneously inhibits both VEGFR and EGFR, two key receptors involved in tumor growth and proliferation. The goal is to create a more potent therapeutic agent that can attack the disease on multiple fronts, potentially leading to improved efficacy and a lower likelihood of developing drug resistance. nih.gov The development of such multi-targeted drugs based on the 1-chloro-4-(4-chlorophenyl)phthalazine scaffold represents a promising future direction in the treatment of complex diseases. researchgate.net

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Chloro-4-(4-chlorophenyl)phthalazine?

Methodological Answer: Synthesis typically involves coupling 4-chlorophenyl groups with phthalazine precursors under halogenation conditions. For analogous compounds (e.g., 1-(4-Chlorophenyl)pyrazol-4-yl derivatives), nitration and chlorination steps are performed in anhydrous solvents like dichloromethane at 0–5°C, followed by refluxing with catalytic acids (e.g., HSO) to enhance electrophilic substitution . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound.

Q. How can researchers assess the purity of 1-Chloro-4-(4-chlorophenyl)phthalazine post-synthesis?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water mobile phase) is effective for purity analysis. Confirmatory techniques include H/C NMR to verify absence of unreacted intermediates (e.g., residual 4-chlorophenyl groups) and mass spectrometry (ESI-MS) for molecular ion validation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Use fume hoods to minimize inhalation risks, as chlorinated aromatics may release toxic vapors. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Storage should be in airtight containers under inert gas (N) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in 1-Chloro-4-(4-chlorophenyl)phthalazine derivatives?

Methodological Answer: Crystallize the compound in ethanol/dichloromethane (1:1) and collect diffraction data at 298 K using Mo-Kα radiation. Refinement software (e.g., SHELXL) can resolve bond-length discrepancies (e.g., C-Cl vs. C-N distances) and confirm substituent orientation. For example, analogous phthalazine derivatives exhibit orthorhombic crystal systems with R-factors < 0.05 .

Q. What mechanistic insights explain contradictory yields in nucleophilic aromatic substitution reactions involving this compound?

Methodological Answer: Contradictions arise from solvent polarity and electron-withdrawing group effects. Kinetic studies (e.g., UV-Vis monitoring of intermediate formation) reveal that polar aprotic solvents (DMF) favor SNAr pathways, while protic solvents (ethanol) stabilize leaving groups. Isotopic labeling (e.g., O tracing) can validate proposed mechanisms .

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) impact the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer: Computational docking (AutoDock Vina) paired with in vitro assays can correlate substituent electronegativity with target binding. For example, replacing 4-chlorophenyl with 4-methoxyphenyl in phthalazine analogs reduces electron-deficient character, altering binding affinity to kinase targets by 2–3 orders of magnitude .

Q. What strategies resolve discrepancies in spectroscopic data for degradation byproducts?

Methodological Answer: Combine tandem MS/MS fragmentation patterns with DFT calculations (Gaussian 09) to assign fragment ions. For example, HCl elimination peaks in mass spectra may indicate hydrolytic degradation, validated by H NMR tracking of aqueous stability over 72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.